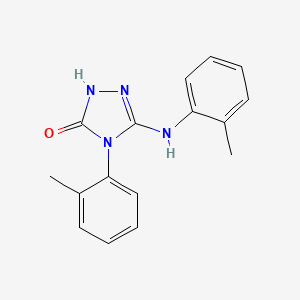
3-(2-methylanilino)-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is notable for its unique structure, which includes two methylphenyl groups and an amino group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- can be achieved through several methods. One efficient strategy involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . This transformation typically undergoes nucleophilic attack of amidines on isocyanates, followed by copper-promoted intramolecular N–N oxidative coupling . Another method employs a nickel-promoted cascade annulation reaction of hydrazonoyl chlorides and sodium cyanate .
Industrial Production Methods
Industrial production of this compound may leverage the aforementioned synthetic routes due to their efficiency and high yield. The copper-promoted method is particularly advantageous due to its use of cheap raw materials, high atom economy, and straightforward operation .
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced amino derivatives.
Wissenschaftliche Forschungsanwendungen
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dihydro-3H-1,2,4-triazol-3-one
- 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-
Uniqueness
What sets 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(2-methylphenyl)-5-[(2-methylphenyl)amino]- apart from similar compounds is its specific substitution pattern, which includes two methylphenyl groups and an amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
14290-34-7 |
|---|---|
Molekularformel |
C16H16N4O |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
3-(2-methylanilino)-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C16H16N4O/c1-11-7-3-5-9-13(11)17-15-18-19-16(21)20(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,18)(H,19,21) |
InChI-Schlüssel |
AETRDVKOCZKLAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NNC(=O)N2C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


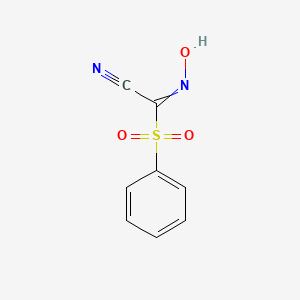

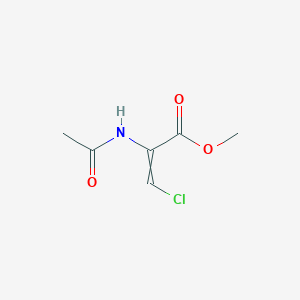


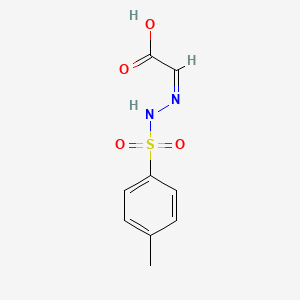

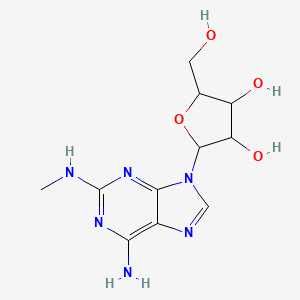
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)

![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)

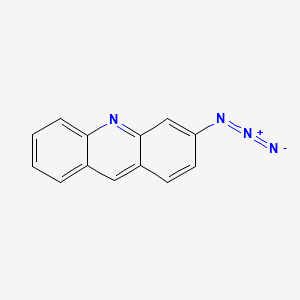
![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
